
Sulfosuccinimidyl Elaidate Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfosuccinimidyl Elaidate Sodium is a chemical compound with the molecular formula C22H36NNaO7S and a molecular weight of 481.58 g/mol . It is a white to pale yellow solid that is soluble in water and organic solvents such as methanol and dimethyl sulfoxide . This compound is commonly used in biochemical and organic synthesis applications, particularly as an activating reagent for the formation of amide or thiol bonds between carboxyl groups and target molecules containing amino or thiol groups .
Méthodes De Préparation
Sulfosuccinimidyl Elaidate Sodium can be synthesized through the reaction of maleic anhydride with sulfochlorinated dimethylaminocarbamoyl chloride (N,N-dimethylaminocarbamoyl sulfonyl chloride) . The specific reaction conditions need to be optimized based on the desired yield and purity of the product . The compound is typically produced as a white to pale yellow solid that can be purified through recrystallization or other purification techniques .
Analyse Des Réactions Chimiques
Sulfosuccinimidyl Elaidate Sodium is an activating reagent that facilitates the formation of amide or thiol bonds between carboxyl groups and target molecules containing amino or thiol groups . It can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can react with amino or thiol groups to form amide or thiol bonds.
Oxidation and Reduction Reactions:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinimide and elaidic acid.
Applications De Recherche Scientifique
Sulfosuccinimidyl Elaidate Sodium has a wide range of applications in scientific research, including:
Biochemistry: It is used as an activating reagent for the formation of amide or thiol bonds in protein and peptide synthesis.
Organic Synthesis: The compound is used in the synthesis of various organic molecules, particularly those containing carboxyl and amino or thiol groups.
Industry: The compound is used in the production of various biochemical and pharmaceutical products.
Mécanisme D'action
Sulfosuccinimidyl Elaidate Sodium exerts its effects by binding to the CD36 receptor on the surface of microglia . CD36 activation is involved in many inflammatory pathways and contributes to cell or tissue damage through the production of free radicals, cytokines, and chemokines . The compound inhibits fatty acid transport into cells, thereby reducing inflammation and protecting against cell damage .
Comparaison Avec Des Composés Similaires
Sulfosuccinimidyl Elaidate Sodium is similar to other sulfosuccinimidyl esters, such as Sulfosuccinimidyl Oleate Sodium . it is unique in its ability to form stable amide or thiol bonds with carboxyl groups, making it particularly useful in biochemical and organic synthesis applications . Other similar compounds include:
Sulfosuccinimidyl Oleate Sodium: Used as an irreversible inhibitor of fatty acid translocase CD36.
Sulfo-N-succinimidyl Oleate Sodium: Used as a CD36 blocker in various cell types.
These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action .
Propriétés
Numéro CAS |
1212012-37-7 |
|---|---|
Formule moléculaire |
C22H36NNaO7S |
Poids moléculaire |
481.58 |
Nom IUPAC |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b10-9-; |
Clé InChI |
FZVVLJSNKVOPRF-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Synonymes |
2,5-Dioxo-1-[[(9E)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(E)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Elaidic acid N-Hydroxysulfosuccinamide ester sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



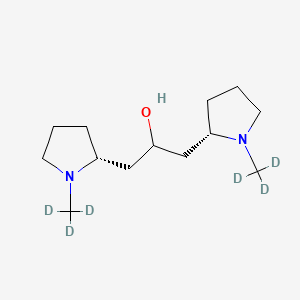
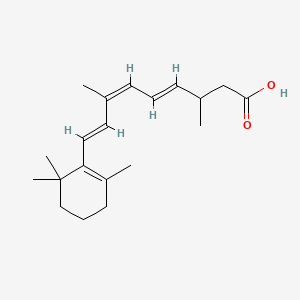

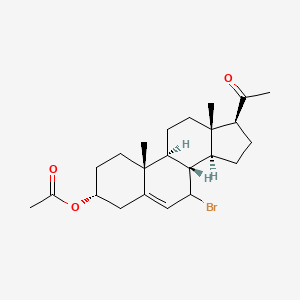
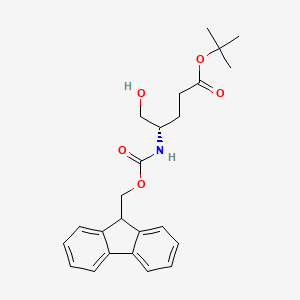
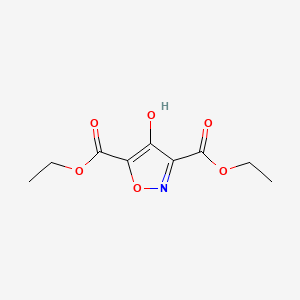

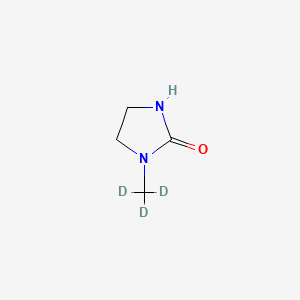
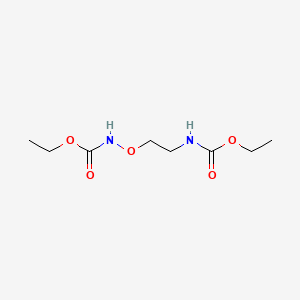
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
